What is the chemical structure of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester
What is the chemical structure of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester
Title: Structural Elucidation, Synthetic Methodologies, and Reactivity of 4-(4-Chlorophenyl)-2-butenoic Acid Ethyl Ester Document Type: Technical Whitepaper Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry and organic synthesis, α,β -unsaturated esters serve as indispensable building blocks. 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester (CAS: 1105703-73-8) is a highly versatile crotonate derivative characterized by an electrophilic Michael acceptor conjugated with a lipophilic 4-chlorophenyl moiety[1]. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via Horner-Wadsworth-Emmons (HWE) olefination, and explores its downstream utility in pharmaceutical development.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and thermodynamic principles that dictate the successful handling and synthesis of this compound.
Physicochemical Profiling & Structural Elucidation
Understanding the physical and structural parameters of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester is critical for predicting its behavior during purification, assay development, and biological targeting [2]. The para-chloro substitution significantly alters the electron density of the aromatic ring while simultaneously increasing the molecule's lipophilicity (LogP).
| Property | Value / Description |
| IUPAC Name | Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate |
| CAS Registry Number | 1105703-73-8 |
| Molecular Formula | C12H13ClO2 |
| Molecular Weight | 224.68 g/mol |
| SMILES String | CCOC(=O)/C=C/Cc1ccc(Cl)cc1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 5 |
| Estimated LogP | ~ 3.5 (Highly lipophilic) |
| Physical State (Standard Cond.) | Colorless to pale yellow oil |
Mechanistic Synthetic Pathways
While several routes exist to synthesize α,β -unsaturated esters (such as cross-metathesis or Heck couplings), the Horner-Wadsworth-Emmons (HWE) olefination remains the gold standard for this specific scaffold [3].
Why HWE over standard Wittig? Standard Wittig reactions utilizing unstabilized phosphorus ylides often yield a mixture of E and Z isomers, or predominantly Z-alkenes. In contrast, the HWE reaction utilizes a phosphonate-stabilized carbanion. The electron-withdrawing nature of the ethyl ester group stabilizes the carbanion, making the formation of the anti-oxaphosphetane intermediate highly reversible. This reversibility places the reaction under strict thermodynamic control, driving the exclusive or highly favored formation of the more stable (E)-alkene. Stereopurity is critical when the compound is intended for downstream asymmetric synthesis.
Figure 1: Horner-Wadsworth-Emmons olefination mechanism yielding the (E)-isomer.
Standardized Experimental Protocol
The following protocol details the synthesis of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester. Every step is designed as a self-validating system to ensure high yield and stereochemical purity.
Reagents & Materials
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4-Chlorophenylacetaldehyde (1.0 equiv)
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Triethyl phosphonoacetate (1.1 equiv)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
Step 1: Preparation & Inert Atmosphere
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Action: Flame-dry a round-bottom flask, purge with Argon, and suspend NaH in anhydrous THF at 0 °C.
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Causality: Phosphonate carbanions are highly sensitive to moisture. Water will prematurely protonate the carbanion or hydrolyze the ester. The inert atmosphere is non-negotiable.
Step 2: Carbanion Generation
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Action: Add triethyl phosphonoacetate dropwise to the NaH suspension at 0 °C. Stir for 30 minutes until hydrogen gas evolution ceases.
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Causality & Validation: The deprotonation is exothermic; cooling prevents unwanted side reactions. The cessation of bubbling ( H2 gas) is a visual, self-validating indicator that carbanion formation is complete.
Step 3: Electrophile Addition
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Action: Slowly add 4-chlorophenylacetaldehyde (dissolved in a minimal amount of THF) to the reaction mixture at 0 °C.
Step 4: Reaction Progression & Monitoring
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Action: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2 v/v) mobile phase.
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Causality & Validation: Warming provides the activation energy required to drive the elimination of the oxaphosphetane intermediate into the alkene. TLC acts as a self-validating checkpoint: the disappearance of the aldehyde spot and the emergence of a new, lower-Rf UV-active spot confirms conversion.
Step 5: Quench and Workup
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Action: Slowly add saturated aqueous ammonium chloride ( NH4Cl ) at 0 °C, followed by extraction with ethyl acetate.
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Causality & Validation: The mild acidity of NH4Cl safely neutralizes unreacted NaH without risking acid-catalyzed hydrolysis of the newly formed ethyl ester. The phase separation self-validates the purification: the highly lipophilic product remains in the organic layer, while the water-soluble diethyl phosphate byproduct partitions into the aqueous layer.
Step 6: Purification
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Action: Dry the organic layer over MgSO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Figure 2: Step-by-step synthetic workflow for 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester.
Reactivity & Downstream Utility in Drug Development
The structural topology of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester makes it a highly privileged scaffold in medicinal chemistry [4].
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Michael Acceptor Dynamics: The α,β -unsaturated system is highly susceptible to conjugate nucleophilic attack. It serves as an excellent substrate for the asymmetric synthesis of substituted γ -aryl-GABA analogs (related to the Baclofen family) via the conjugate addition of nitrogen or carbon nucleophiles.
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Cycloaddition Precursor: The double bond acts as a robust dienophile or dipolarophile. Reaction with azomethine ylides via 1,3-dipolar cycloaddition yields highly functionalized pyrrolidines, a core motif in numerous neurological and oncological drug candidates.
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Metabolic Stability: The deliberate placement of the chlorine atom at the para position of the phenyl ring is a classic rational drug design strategy. Halogenation at this site blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the biological half-life and metabolic stability of downstream active pharmaceutical ingredients (APIs).
References
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ethyl (2E)-4-(4-chlorophenyl)but-2-enoate | 1105703-73-8 , Molport Chemical Database. Available at:[Link]
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Horner-Wadsworth-Emmons Reaction , Organic Chemistry Portal. Available at:[Link]
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Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights , Organic Process Research & Development, ACS Publications. Available at:[Link]
